molecular formula C8H13ClO3 B14664325 3-Chloro-2-hydroxy-2-methylpropyl 2-methylprop-2-enoate CAS No. 41768-19-8

3-Chloro-2-hydroxy-2-methylpropyl 2-methylprop-2-enoate

Cat. No.: B14664325
CAS No.: 41768-19-8
M. Wt: 192.64 g/mol
InChI Key: BKRXIRGKBWGKAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester can be synthesized through the esterification of methacrylic acid with 3-chloro-2-hydroxypropyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide.

    Polymerization: Free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, are used to initiate the polymerization process.

Major Products Formed

Mechanism of Action

The mechanism of action of methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group in the compound can react with other monomers to form polymers with specific properties. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methacrylic acid 3-chloro-2-hydroxy-2-methylpropyl ester is unique due to the presence of both a methacrylate group and a chlorine atom, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .

Properties

CAS No.

41768-19-8

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

(3-chloro-2-hydroxy-2-methylpropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C8H13ClO3/c1-6(2)7(10)12-5-8(3,11)4-9/h11H,1,4-5H2,2-3H3

InChI Key

BKRXIRGKBWGKAX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(C)(CCl)O

Origin of Product

United States

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